

Introduction: The Strategic Importance of Fluorination in Pyrazole Scaffolds

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Compound of Interest

Compound Name: 3,5-Bis(trifluoromethyl)-1-phenylpyrazole

Cat. No.: B119778

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The pyrazole nucleus, a five-membered diazole heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its metabolic stability and versatile binding capabilities.^[1] Its derivatives form the basis of numerous approved drugs for a wide range of diseases.^[1] The strategic incorporation of trifluoromethyl (CF₃) groups onto this scaffold dramatically enhances its pharmacological potential. The CF₃ group is a powerful modulator of a molecule's physicochemical properties; its high electronegativity and lipophilicity can improve metabolic stability, enhance binding affinity to target proteins, and increase membrane permeability.^[2]

This guide focuses on **3,5-Bis(trifluoromethyl)-1-phenylpyrazole**, a molecule where the robust pyrazole core is substituted with two potent trifluoromethyl groups and a phenyl ring. This specific combination of moieties results in a compound with unique chemical properties that make it a highly valuable building block in drug discovery and materials science. We will explore its core properties, synthesis, reactivity, and applications, providing field-proven insights for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

The defining characteristic of **3,5-Bis(trifluoromethyl)-1-phenylpyrazole** (CAS Number: 140647-19-4) is the presence of two strongly electron-withdrawing CF₃ groups at positions 3 and 5 of the pyrazole ring.^[3] This structural feature is the primary driver of its chemical

behavior and physical properties. The phenyl group at position 1 offers a site for further functionalization and influences the molecule's overall conformation and lipophilicity.

The electron-withdrawing nature of the CF_3 groups significantly increases the acidity of the pyrazole ring compared to its non-fluorinated analogs, a crucial factor for its interaction with biological targets.^[2] Furthermore, these groups contribute substantially to the molecule's lipophilicity, which is essential for traversing biological membranes.^[2]

Table 1: Physicochemical Properties of **3,5-Bis(trifluoromethyl)-1-phenylpyrazole**

Property	Value	Source
CAS Number	140647-19-4	[3][4]
Molecular Formula	$\text{C}_{11}\text{H}_6\text{F}_6\text{N}_2$	[3]
Molecular Weight	280.17 g/mol	[3]
Boiling Point	220.8°C at 760 mmHg	[3]
Density	1.346 g/cm ³	[3]
Flash Point	87.3°C	[3]
XLogP3	3.91	[3]
Topological Polar Surface Area	17.8 Å ²	[3]
Hazard Classification	Irritant	[3][4]

Synthesis and Reactivity: A Methodological Overview

The construction of the pyrazole ring is a well-established process in organic chemistry, most commonly achieved through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.^[5] This versatile method allows for the synthesis of a wide array of substituted pyrazoles.

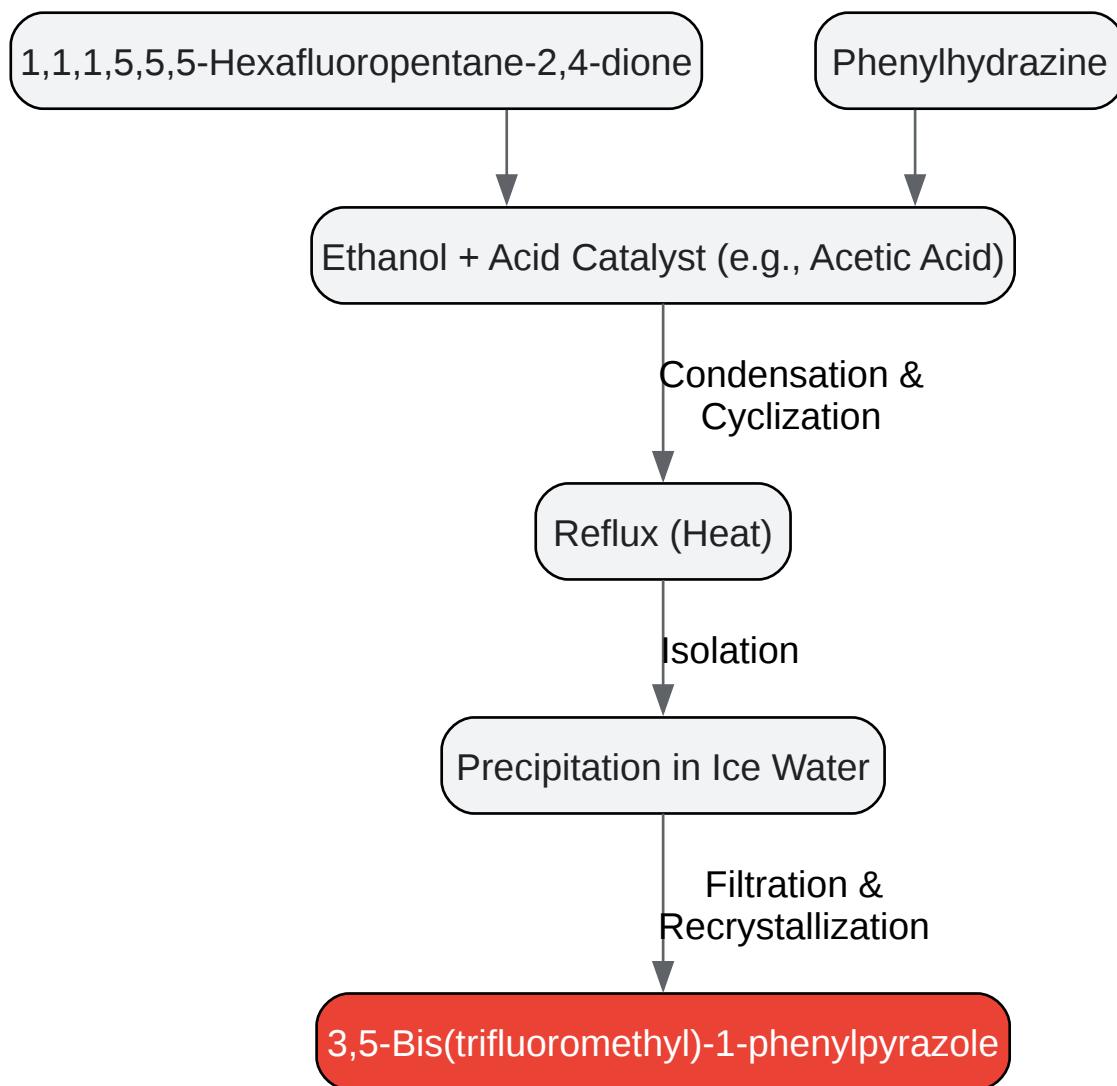
Experimental Protocol: General Synthesis via Cyclocondensation

The synthesis of 1-phenyl-3,5-disubstituted pyrazoles is reliably achieved by reacting a suitable 1,3-diketone with phenylhydrazine in the presence of an acid catalyst. The causality behind this choice is the electrophilic nature of the diketone's carbonyl carbons and the nucleophilic character of the hydrazine's nitrogen atoms, leading to a condensation reaction and subsequent cyclization to form the stable aromatic pyrazole ring.

Step-by-Step Methodology:

- **Reactant Preparation:** Dissolve 1,1,1,5,5,5-hexafluoropentane-2,4-dione (the 1,3-diketone precursor for the bis(trifluoromethyl) substitution) in a suitable solvent such as ethanol.
- **Addition of Hydrazine:** Add an equimolar amount of phenylhydrazine to the solution.
- **Catalysis:** Introduce a catalytic amount of a strong acid (e.g., glacial acetic acid or H_2SO_4) to protonate a carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the rate of nucleophilic attack.
- **Reaction Condition:** Reflux the mixture for several hours to ensure the reaction proceeds to completion. The elevated temperature provides the necessary activation energy for both the initial condensation and the subsequent dehydration/cyclization step.
- **Work-up and Purification:** Cool the reaction mixture and pour it into ice-cold water to precipitate the crude product. The product can then be collected by filtration and purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure **3,5-Bis(trifluoromethyl)-1-phenylpyrazole**.

This protocol is a self-validating system; the purity of the final product can be readily confirmed by measuring its melting point and comparing it to the literature value, as well as through standard spectroscopic analysis.^[2] A sharp melting range is a primary indicator of high purity.
[2]



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General Synthesis Workflow for **3,5-Bis(trifluoromethyl)-1-phenylpyrazole**.

Spectroscopic Characterization

The structural identity and purity of **3,5-Bis(trifluoromethyl)-1-phenylpyrazole** are unequivocally confirmed through a combination of spectroscopic techniques. The electron-withdrawing CF_3 groups and the aromatic phenyl ring produce a distinct and predictable spectral fingerprint.

- ^1H NMR: The proton NMR spectrum is expected to be relatively simple. The single proton on the pyrazole ring (H-4) would appear as a singlet. The protons of the phenyl group would exhibit multiplets in the aromatic region of the spectrum.

- ^{13}C NMR: The carbon spectrum will show distinct signals for the pyrazole ring carbons and the phenyl ring carbons. The carbons of the CF_3 groups will appear as quartets due to coupling with the three fluorine atoms ($^1\text{J}_{\text{C-F}}$), a hallmark of this functional group.[6] The pyrazole carbons attached to the CF_3 groups (C-3 and C-5) will also be significantly influenced.
- ^{19}F NMR: The fluorine NMR will display a singlet corresponding to the six equivalent fluorine atoms of the two CF_3 groups, providing definitive evidence of their presence.[6]
- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands in the $1100\text{-}1350\text{ cm}^{-1}$ region, which are indicative of C-F stretching vibrations.[6][7] Aromatic C-H and C=C stretching bands from the phenyl and pyrazole rings will also be present.
- Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion (M^+) peak corresponding to the compound's exact mass, confirming its molecular weight.[6]

Table 2: Expected Spectroscopic Data for **3,5-Bis(trifluoromethyl)-1-phenylpyrazole**

Technique	Expected Features	Rationale
^1H NMR	Singlet (1H, pyrazole H-4), Multiplets (5H, Phenyl)	Isolated pyrazole proton and standard aromatic signals.
^{13}C NMR	Quartet for CF_3 carbons ($^1\text{J}_{\text{C-F}}$ ≈ 270-285 Hz)	Strong one-bond coupling between carbon and fluorine. [6]
^{19}F NMR	Singlet for the two CF_3 groups	Chemical equivalence of the six fluorine atoms.
IR	Strong C-F stretching bands ($1100\text{-}1350\text{ cm}^{-1}$)	Characteristic vibration of the trifluoromethyl group.[7]
MS	Molecular ion peak (M^+) at m/z ≈ 280.04	Corresponds to the monoisotopic mass of $\text{C}_{11}\text{H}_6\text{F}_6\text{N}_2$.[3]

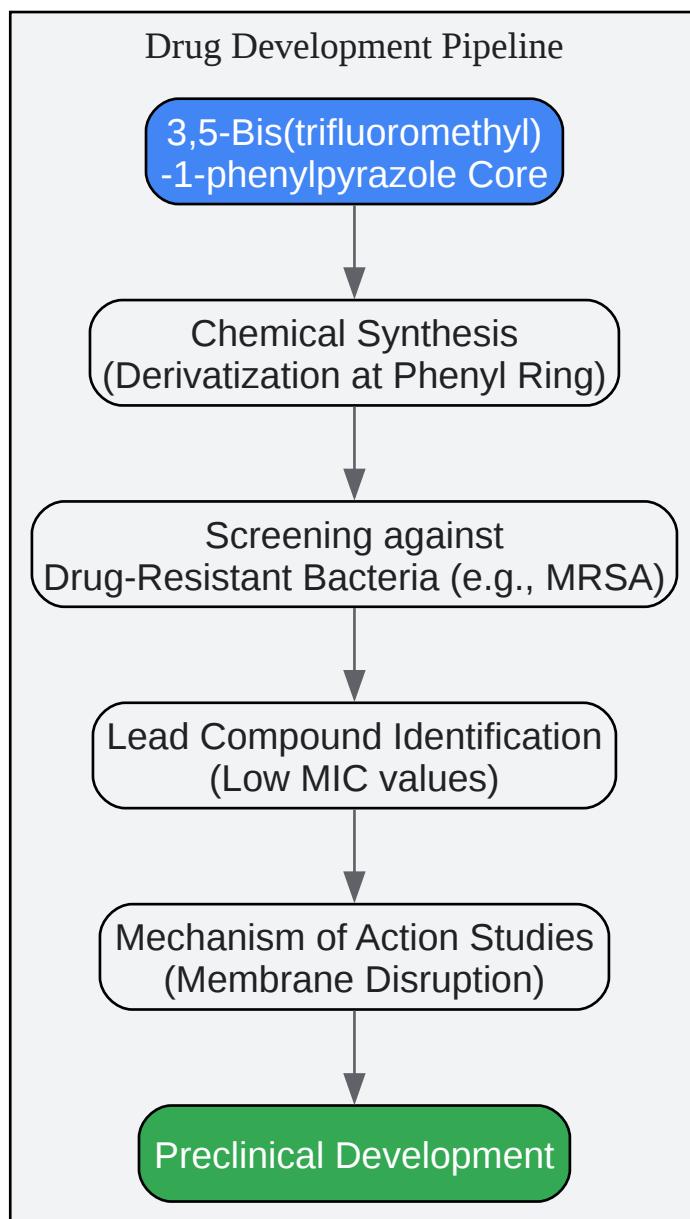
Applications in Drug Discovery and Research

The unique electronic and lipophilic properties conferred by the bis(trifluoromethyl) substitution make this pyrazole scaffold a powerful tool in modern drug discovery. The phenyl ring at the N-1 position serves as a convenient attachment point for building a diverse library of compounds for screening.

Potent Antibacterial Agents

Research has demonstrated that derivatives of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles are potent growth inhibitors of drug-resistant Gram-positive bacteria, including menacing pathogens like methicillin-resistant *Staphylococcus aureus* (MRSA).^{[7][8][9]} Many synthesized compounds exhibit minimum inhibitory concentration (MIC) values as low as 0.25 $\mu\text{g/mL}$ and are also effective against bacterial persister cells and biofilms.^{[8][10]}

The proposed mechanism of action for these antibacterial agents involves the disruption of the bacterial cell membrane, likely through the inhibition of fatty acid biosynthesis.^[1] This mode of action is highly valuable as it may circumvent existing resistance mechanisms.



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Workflow for developing antibacterial agents from the title scaffold.

Safety and Handling

3,5-Bis(trifluoromethyl)-1-phenylpyrazole is classified as an irritant.^{[3][4]} Standard laboratory safety precautions should be employed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

3,5-Bis(trifluoromethyl)-1-phenylpyrazole is a highly functionalized heterocyclic compound with significant potential for advanced applications, particularly in medicinal chemistry. The dual trifluoromethyl groups bestow enhanced lipophilicity, metabolic stability, and potent electron-withdrawing effects, making it an exemplary scaffold for the design of novel therapeutics. Its straightforward synthesis and well-defined spectroscopic properties further cement its utility for researchers. The demonstrated success of its derivatives as powerful antibacterial agents against drug-resistant pathogens highlights the strategic value of this molecule in addressing critical unmet medical needs.

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